molecular formula C21H15Cl2F2N5O2S2 B2668040 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1226453-16-2

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2668040
CAS RN: 1226453-16-2
M. Wt: 542.4
InChI Key: GTGNTCUSZCXGGO-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15Cl2F2N5O2S2 and its molecular weight is 542.4. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

Research has highlighted the structural characteristics of related compounds, emphasizing their "V" shaped molecular structure and the significance of intermolecular interactions such as hydrogen bonds and π interactions. These interactions play a critical role in the formation of 3-D arrays in crystalline structures, which could be crucial for understanding the compound's behavior in different environments and potential applications in materials science (Boechat et al., 2011).

Anticancer Potential

Several studies have been conducted on derivatives with similar structures, demonstrating their potential antitumor activity. For example, certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Yurttaş et al., 2015). Similarly, other derivatives have been synthesized and evaluated for their antitumor activity, indicating promising results against breast carcinoma cell lines (Gomha et al., 2014).

Molecular Modeling and Anticancer Screening

Further research involving molecular modeling and anticancer screening of imidazothiadiazole analogs suggests that these compounds, including similar acetamide derivatives, can exhibit significant cytotoxic effects against various cancer cell lines. This research supports the exploration of these compounds as potential anticancer agents, offering insights into their mechanism of action and enhancing the development of new therapeutic options (Abu-Melha, 2021).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of related thiadiazole and thiazole derivatives have also been a focus, with some compounds demonstrating anticancer activity. This research underscores the value of chemical synthesis in the development of novel compounds with potential therapeutic applications, further encouraging the study of acetamide derivatives in the context of cancer treatment (Evren et al., 2019).

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2F2N5O2S2/c1-11-28-29-20(34-11)27-18(31)10-33-21-26-9-17(12-2-7-15(22)16(23)8-12)30(21)13-3-5-14(6-4-13)32-19(24)25/h2-9,19H,10H2,1H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGNTCUSZCXGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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